molecular formula C13H10BrN5O2S B12176859 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12176859
M. Wt: 380.22 g/mol
InChI Key: JXBCGXUBPIRLQD-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that features a bromine atom, a tetrazole ring, and a benzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, which is known for its stability and biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), radical initiators.

    Substitution: Amines, thiols, bases like triethylamine.

    Coupling: Palladium catalysts, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide lies in its combination of a bromine atom, a tetrazole ring, and a benzenesulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrN5O2S

Molecular Weight

380.22 g/mol

IUPAC Name

4-bromo-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H10BrN5O2S/c14-10-5-7-11(8-6-10)22(20,21)16-12-3-1-2-4-13(12)19-9-15-17-18-19/h1-9,16H

InChI Key

JXBCGXUBPIRLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)N3C=NN=N3

Origin of Product

United States

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